molecular formula C15H18N2O2S2 B2434439 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448079-41-1

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2434439
CAS RN: 1448079-41-1
M. Wt: 322.44
InChI Key: XJZCMYSSNDFRSB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It is a urea derivative that exhibits potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.

Scientific Research Applications

Acetylcholinesterase Inhibition

A related compound, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, was synthesized to assess antiacetylcholinesterase activity. The study aimed to optimize the spacer length for effective interaction with enzyme hydrophobic binding sites, showing that a flexible spacer maintains high inhibitory activities. This suggests potential applications in Alzheimer's disease treatment by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Vidaluc et al., 1995).

Urea Synthesis from Carboxylic Acids

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was used for the synthesis of ureas from carboxylic acids. This process highlights a single-pot, racemization-free method, showcasing a cost-effective and environmentally friendly approach for urea synthesis, potentially applicable in pharmaceuticals and agrochemicals (Thalluri et al., 2014).

Neuropeptide Y5 Receptor Antagonism

Research on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists identified compounds with potent in vitro activity. This pathway is of interest for obesity and metabolic disorder treatments by modulating appetite and energy expenditure (Fotsch et al., 2001).

Hydrogel Formation and Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, with properties dependent on anion identity. This research demonstrates a method to tune gel physical properties, potentially useful in drug delivery systems or tissue engineering (Lloyd & Steed, 2011).

Polymer Solar Cells Efficiency Improvement

Urea-doped ZnO was explored as an electron transport layer in inverted polymer solar cells, leading to a significant efficiency improvement. This indicates a potential application in enhancing photovoltaic device performance through defect passivation and efficient charge extraction (Wang et al., 2018).

properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-20-12-6-4-11(5-7-12)14(18)10-17-15(19)16-9-13-3-2-8-21-13/h2-8,14,18H,9-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZCMYSSNDFRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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